

Introduction: The 2-(Methylamino)benzonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

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Compound of Interest

Compound Name: *2-(Methylamino)benzonitrile*

Cat. No.: *B176525*

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In the landscape of drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets with high affinity — is a cornerstone of efficient lead generation. The **2-(Methylamino)benzonitrile** core is emerging as one such scaffold. Its unique electronic and steric properties, conferred by the ortho-disposed methylamino and nitrile groups, provide a versatile platform for the synthesis of a diverse library of compounds. These derivatives have demonstrated a remarkable breadth of biological activities, ranging from enzyme inhibition for metabolic diseases to cytotoxic effects against proliferative cancer cells and antimicrobial actions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological activities associated with this compound class. Moving beyond a simple recitation of facts, we delve into the mechanistic rationale behind these activities, present robust protocols for their evaluation, and summarize key quantitative data to inform future research endeavors.

Section 1: Antidiabetic Activity via Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Application Note: Targeting DPP-4 for Glycemic Control

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the inactivation of incretin hormones, such as glucagon-like

peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced glycemic control. This mechanism is a validated and highly successful strategy for the management of type 2 diabetes.

Derivatives of **2-(Methylamino)benzonitrile**, particularly those incorporating a quinazolinone moiety, have been rationally designed to fit into the active site of the DPP-4 enzyme.[1][2] The benzonitrile group often serves to occupy the S1 pocket of the enzyme, forming key interactions, while modifications to other parts of the molecule allow for fine-tuning of potency and selectivity.[2]

Quantitative Data Summary: In Vitro DPP-4 Inhibition

The inhibitory potential of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The table below summarizes the activity of several 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives compared to the clinically used DPP-4 inhibitor, sitagliptin.

Compound ID	Structure/Modification	IC ₅₀ (μM)	Reference
Sitagliptin	Reference Drug	0.0236	[3]
Lead Compound	N/A	0.013	[2]
5d	Morpholino-methyl at C-2	1.4621	[1][3]
Series 5a-f	Various dialkylamino-methyl groups	1.4621 to 6.7805	[3]

Data indicates that while the synthesized compounds show good inhibition, they are less potent than the reference standards, suggesting opportunities for further structural optimization.[1][3]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a standard fluorometric assay to determine the DPP-4 inhibitory activity of test compounds. The principle relies on the cleavage of a fluorogenic substrate by DPP-4, releasing a fluorescent product. An inhibitor will reduce the rate of this reaction.

Materials:

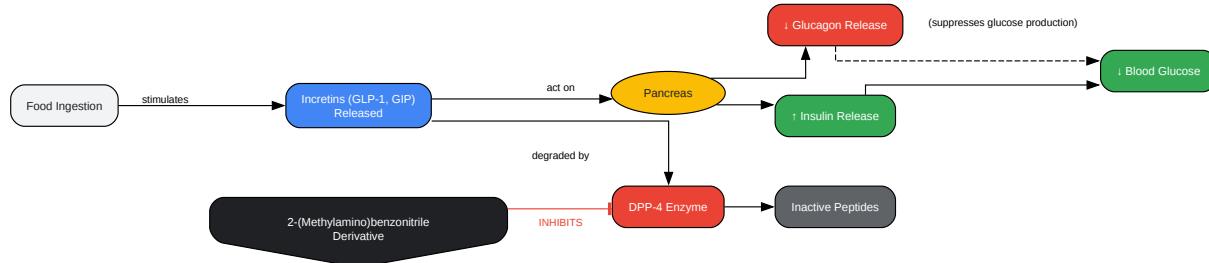
- Recombinant Human DPP-4 Enzyme
- DPP-4 Substrate (e.g., Gly-Pro-AMC)
- Assay Buffer (e.g., Tris-HCl, pH 7.5)
- Test Compounds (dissolved in DMSO)
- Reference Inhibitor (e.g., Sitagliptin)
- 96-well black microplate
- Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

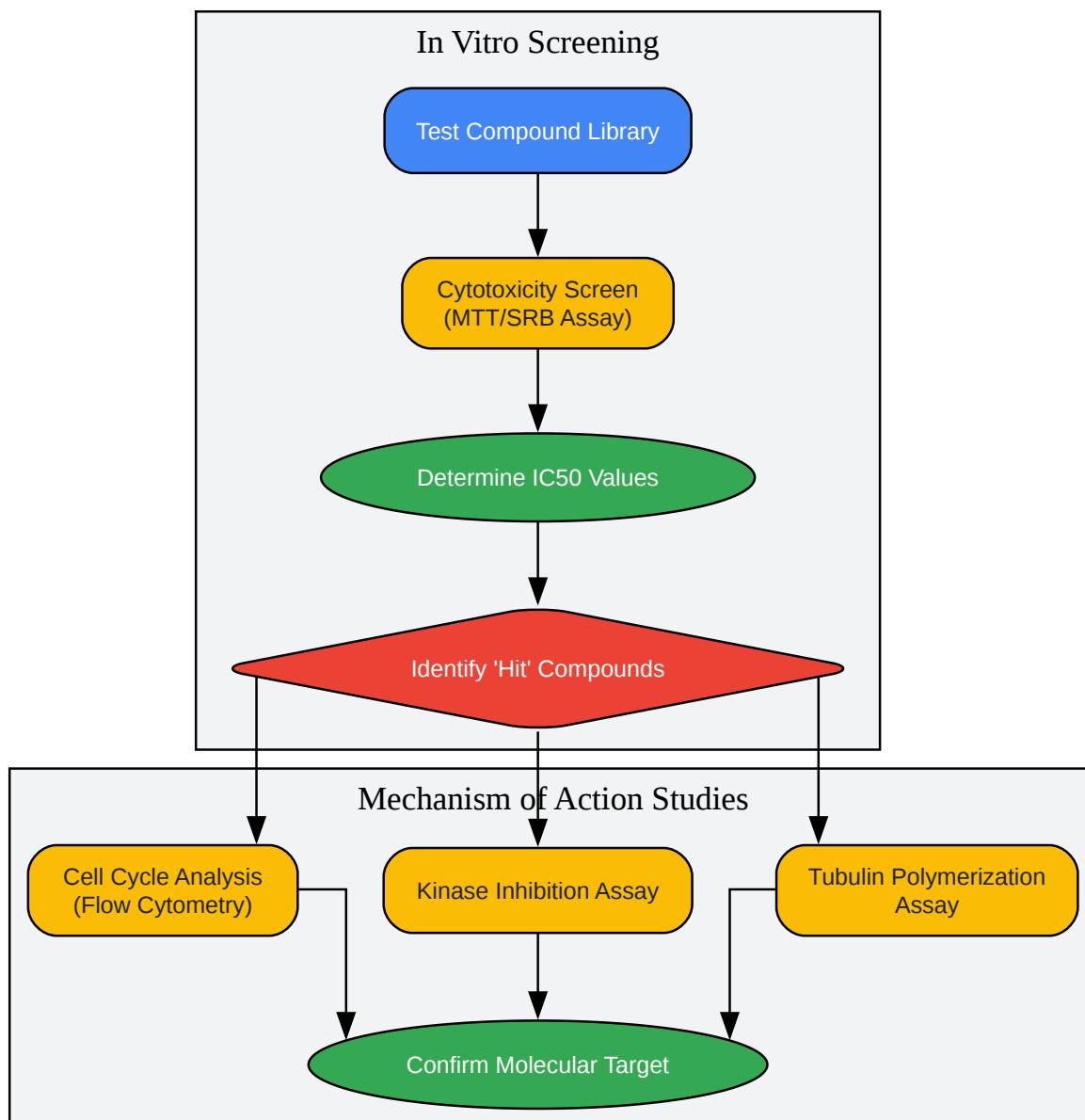
Procedure:

- Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in the assay buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid solvent effects.
- Reaction Setup: In each well of the 96-well plate, add:
 - 20 µL of test compound dilution (or buffer for control, or reference inhibitor).
 - 60 µL of assay buffer.
 - 10 µL of Recombinant Human DPP-4 enzyme solution.
- Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the compounds to bind to the enzyme before the substrate is introduced.

- Reaction Initiation: Add 10 μ L of the DPP-4 substrate (Gly-Pro-AMC) to each well to start the reaction.
- Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.
- Data Analysis:
 - Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
 - Determine the percent inhibition for each compound concentration relative to the control (enzyme + substrate + buffer).
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

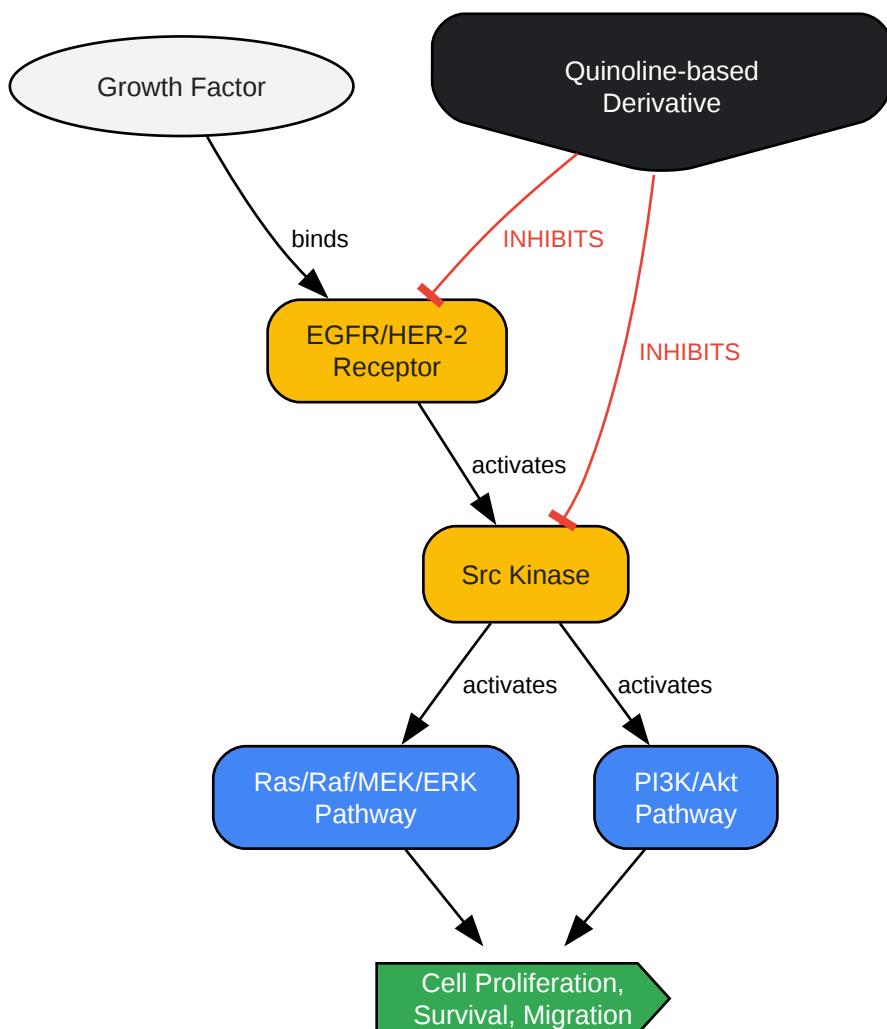
Conceptual Pathway: DPP-4 Inhibition





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Caption: General workflow for anticancer drug screening.



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Caption: Simplified EGFR/Src kinase signaling pathway.

Section 3: Antimicrobial Activity

Application Note: Exploring New Chemical Space for Antimicrobials

The rise of multidrug-resistant pathogens constitutes a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Benzonitrile derivatives represent a promising area of exploration. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [4] The

mechanism is not fully elucidated but may involve disruption of microbial membranes or inhibition of essential enzymes, a common mode of action for phenolic compounds. [5]

Quantitative Data Summary: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Compound ID	Microorganism	Activity Type	MIC (µg/mL)	Reference
2e	Botrytis fabae	Antifungal	6.25	[4]
2e	Gram-positive bacteria	Antibacterial	Significant Activity	[4]
2e	Gram-negative bacteria	Antibacterial	Significant Activity	[4]

Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent. [6] Materials:

- Bacterial/Fungal Strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- Test Compounds (dissolved in DMSO)
- Positive Control Antibiotic (e.g., Ampicillin)
- Sterile 96-well microplate
- Spectrophotometer (plate reader)

Procedure:

- Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5×10^5 CFU/mL).

- Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of the test compound in broth. For example, add 100 μ L of broth to wells 2-12. Add 200 μ L of the highest compound concentration to well 1. Transfer 100 μ L from well 1 to well 2, mix, transfer 100 μ L to well 3, and so on. Discard 100 μ L from the last well.
- Inoculation: Add 100 μ L of the standardized inoculum to each well. This halves the concentration of the compound in each well, bringing it to the final test concentration.
- Controls: Include a positive control (inoculum, no compound) and a negative control (broth only).
- Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
- Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Conclusion

The **2-(Methylamino)benzonitrile** scaffold is a fertile ground for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated potent and diverse biological activities, including DPP-4 inhibition for diabetes, multimodal anticancer effects through tubulin and kinase inhibition, and promising antimicrobial properties. The protocols and data presented herein provide a robust framework for researchers to further explore, validate, and optimize these compounds, paving the way for the next generation of targeted therapies.

References

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Sources

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